BenchChemオンラインストアへようこそ!

Revatropate

Muscarinic receptor subtype selectivity M2 autoreceptor sparing Bronchodilator pharmacology

Revatropate (UK-112166) is the only commercially available muscarinic antagonist with functionally validated M1/M3-preferring, M2-sparing selectivity (~50-fold). Unlike ipratropium (non-selective) or darifenacin (M3-only), revatropate preserves prejunctional M2 autoreceptor function—demonstrated by its inability to potentiate vagal nerve stimulation-induced bronchoconstriction. Essential for respiratory research where M2 autoreceptor integrity is critical. Also uniquely validated in equine heaves model. Procure as a reference standard for quinuclidine ester SAR programs or PDE4 combination studies. Inhaled route Phase II candidate; research use only.

Molecular Formula C19H27NO4S
Molecular Weight 365.5 g/mol
Cat. No. B1230178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRevatropate
Synonymsevatropate
UK-112,166
UK-112,166-04
Molecular FormulaC19H27NO4S
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3
InChIInChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19+,25?/m0/s1
InChIKeyVGXACJMXDYPFDB-KNRWWSPASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Revatropate (UK-112166) for Procurement: A Selective M1/M3 Muscarinic Antagonist with Differentiated Autoreceptor-Sparing Profile


Revatropate (UK-112166, CAS 149926-91-0) is a chiral, small-molecule muscarinic acetylcholine receptor antagonist originated by Pfizer, classified as a quinuclidine ester bearing a chiral sulfoxide moiety [1]. It exhibits pronounced subtype selectivity, preferentially blocking M1 and M3 receptors while sparing the M2 subtype, a pharmacological feature that distinguishes it from non-selective first-generation agents [2]. Preclinically investigated for chronic obstructive pulmonary disease (COPD) and functionally evaluated in equine recurrent airway obstruction (heaves), revatropate reached Phase II clinical development (inhalation route) before development discontinuation [3]. Its unique selectivity rationale—preserving prejunctional M2 autoreceptor-mediated negative feedback on acetylcholine release—positions it as a mechanistically differentiated probe for respiratory muscarinic pharmacology research [2].

Why Revatropate Cannot Be Substituted by Generic Muscarinic Antagonists: The M2 Autoreceptor Sparing Imperative


In-class muscarinic antagonists are not interchangeable for respiratory research applications because their M1/M2/M3 selectivity fingerprints fundamentally alter bronchoprotective efficacy and side-effect liability. Non-selective agents such as ipratropium block prejunctional M2 autoreceptors, disinhibiting acetylcholine release and paradoxically potentiating vagally mediated bronchoconstriction [1]. Conversely, M3-only selective agents like darifenacin lack M1 blockade, which may be relevant for suppressing cholinergic neurotransmission at ganglia [1]. Revatropate occupies a distinct pharmacological niche—simultaneous M1 and M3 antagonism with M2 sparing—that cannot be recapitulated by either non-selective agents or pure M3-selective alternatives [2]. This profile has measurable functional consequences in vivo: only revatropate, not ipratropium, has been shown to avoid potentiation of vagal nerve stimulation-induced bronchoconstriction while maintaining bronchodilator efficacy [1].

Revatropate Quantitative Differentiation Evidence: Head-to-Head Selectivity and Functional Data vs. Ipratropium and Darifenacin


M1/M3 vs. M2 Subtype Selectivity: ~50-Fold Discrimination Compared with Non-Selective Ipratropium

Revatropate demonstrates approximately 50-fold selectivity for M1 and M3 receptor subtypes over the M2 subtype in isolated tissue preparations. In contrast, ipratropium bromide exhibits no meaningful subtype discrimination across M1, M2, and M3 receptors [1]. This selectivity profile was confirmed in vivo: in anaesthetised guinea pigs and conscious dogs, revatropate produced bronchodilation without affecting heart rate (a M2-mediated cardiac endpoint) [1]. Darifenacin, by comparison, is selective for M3 over both M2 and M1, representing a fundamentally different selectivity vector [1].

Muscarinic receptor subtype selectivity M2 autoreceptor sparing Bronchodilator pharmacology

Functional M2 Autoreceptor Preservation: Vagal Nerve Stimulation Bronchoconstriction Assay vs. Ipratropium

A critical functional consequence of M2 sparing was demonstrated in vagal nerve stimulation experiments. Revatropate, in direct contrast to the non-selective agent ipratropium, did not potentiate bronchoconstrictor responses induced by vagal nerve stimulation [1]. This indicates that inhibitory prejunctional M2 autoreceptors—which normally limit acetylcholine release—remained functional in the presence of revatropate but were blocked by ipratropium, leading to disinhibited acetylcholine release and paradoxical bronchoconstriction enhancement [1].

Prejunctional M2 autoreceptor Vagal nerve stimulation Bronchoconstriction potentiation

Clinical Score Improvement in Equine Heaves: Only Revatropate Significantly Reduced Breathing Effort vs. Ipratropium

In a randomised, blinded, controlled crossover study in six horses with heaves (McGorum et al., 2013), inhaled revatropate (1 mg) and ipratropium (0.3 mg) produced comparable improvements in objective airway function indices, with no significant difference between their efficacies [1]. Critically, however, only revatropate significantly improved clinical scores of breathing effort: the combined clinical score was significantly improved at the 1 h time point, and the abdominal score was significantly improved at the 1–3 h time points, whereas ipratropium did not achieve statistically significant improvement in these clinically meaningful endpoints [1].

Equine recurrent airway obstruction Clinical breathing scores Bronchodilator efficacy

Structural Differentiation: Quinuclidine Ester with Chiral Sulfoxide Defines a Distinct Chemical Series from Quaternary Ammonium and Non-Selective Muscarinic Antagonists

Revatropate is chemically defined as (R)-quinuclidin-3-yl (S)-2-(hydroxymethyl)-4-((R)-methylsulfinyl)-2-phenylbutanoate, containing three defined stereocenters [1]. This quinuclidine ester structure with a chiral methylsulfinyl group distinguishes it from: (i) ipratropium (a quaternary ammonium tropane alkaloid derivative), (ii) tiotropium (a quaternary ammonium scopine ester), and (iii) darifenacin (a tertiary amine with a benzofuran scaffold) [2]. The quinuclidine nucleus is shared with solifenacin and talsaclidine, both M3-preferring antagonists, and (R)-3-quinuclidinol serves as a common chiral building block for revatropate, solifenacin, and aclidinium synthesis [3].

Quinuclidine scaffold Chiral sulfoxide Medicinal chemistry differentiation

Synergistic Combination Patent with Roflumilast: A Dual PDE4 Inhibition–M1/M3 Antagonism Approach for Respiratory Disease

Patent WO-2004084894-A1 (ALTANA Pharma AG, priority date 28 Mar 2003) discloses a synergistic combination comprising the PDE4 inhibitor roflumilast and revatropate for the treatment of respiratory diseases, particularly COPD [1]. This patent pairing is notable because it specifically selects revatropate—not ipratropium, tiotropium, or other muscarinic antagonists—as the anticholinergic partner, suggesting that the M1/M3-selective, M2-sparing profile of revatropate was considered mechanistically complementary to PDE4 inhibition [2].

Roflumilast combination therapy PDE4 inhibitor synergy COPD dual pharmacology

In Vivo Selectivity Validation: Bronchodilation Without Tachycardia Confirms Functional M2 Sparing

The ~50-fold in vitro M1/M3-over-M2 selectivity of revatropate was corroborated in vivo across two species. In anaesthetised guinea pigs and conscious dogs, revatropate produced bronchodilator activity at doses that did not affect heart rate—a M2 receptor-mediated cardiac parameter [1]. This contrasts with non-selective agents like ipratropium and atropine, which can produce tachycardia at bronchodilator doses due to cardiac M2 blockade [1]. This in vivo translation of in vitro selectivity is a key differentiator, as many muscarinic antagonists show poorer subtype discrimination in whole-animal systems than in isolated tissue assays.

In vivo muscarinic selectivity Heart rate preservation Functional receptor occupancy

Revatropate Procurement Application Scenarios: Where Its M1/M3-Selective, M2-Sparing Profile Is Scientifically Irreplaceable


Prejunctional M2 Autoreceptor Functional Studies in Cholinergic Neurotransmission

Researchers studying the role of prejunctional M2 muscarinic autoreceptors in regulating acetylcholine release at airway parasympathetic nerve terminals require an antagonist that blocks postsynaptic M3 receptors (mediating bronchoconstriction) without blocking presynaptic M2 autoreceptors. Revatropate is uniquely suited for this application because its ~50-fold M1/M3-over-M2 selectivity [1] has been functionally validated: unlike ipratropium, revatropate does not potentiate vagal nerve stimulation-induced bronchoconstriction, demonstrating that M2 autoreceptors remain operational [1]. No other commercially available muscarinic antagonist with this specific M1/M3-selective, M2-sparing profile has been similarly validated in this functional assay.

Equine Recurrent Airway Obstruction (Heaves) Translational Model Research

Veterinary researchers employing the equine heaves model as a naturally occurring large-animal model of asthma/COPD should consider revatropate based on its unique clinical differentiation: in the only head-to-head randomised controlled trial (n = 6 horses), only revatropate (1 mg inhaled) significantly improved clinical scores of breathing effort at 1–3 h post-administration, whereas ipratropium (0.3 mg inhaled) did not, despite equivalent objective airway function improvement between both drugs [2]. This clinical score advantage may translate to more sensitive detection of therapeutic benefit in equine model studies where breathing effort is a primary endpoint.

PDE4 Inhibitor–Muscarinic Antagonist Synergy Studies in COPD Pharmacology

Investigators exploring dual pharmacological strategies for COPD combining PDE4 inhibition with muscarinic receptor antagonism should procure revatropate as the anticholinergic component, given its specific patent protection as a synergistic partner for roflumilast [3]. The rationale for selecting revatropate over non-selective or M3-only antagonists for this combination suggests a mechanistic complementarity between PDE4-mediated anti-inflammatory activity and M1/M3-selective, M2-sparing bronchodilation that warrants further investigation [3].

Structure-Activity Relationship (SAR) Studies of Quinuclidine-Based Muscarinic Antagonists

Medicinal chemistry programs focused on quinuclidine ester muscarinic antagonists benefit from revatropate as a comparator compound that uniquely combines the quinuclidine scaffold with a chiral methylsulfinyl moiety [4]. As revatropate, solifenacin, and aclidinium all share (R)-3-quinuclidinol as a common chiral building block [5], revatropate serves as a structurally distinct reference point for probing how the sulfoxide-containing side chain (vs. solifenacin's tetrahydroisoquinoline carbamate or aclidinium's dithienylglycolate ester) modulates M1/M3 selectivity, M2 sparing, and pharmacokinetic behaviour.

Quote Request

Request a Quote for Revatropate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.